molecular formula C16H19BO3 B6323691 2-(7-Methoxynaphthalen-1-YL)-5,5-dimethyl-1,3,2-dioxaborinane CAS No. 2096997-45-2

2-(7-Methoxynaphthalen-1-YL)-5,5-dimethyl-1,3,2-dioxaborinane

Cat. No.: B6323691
CAS No.: 2096997-45-2
M. Wt: 270.1 g/mol
InChI Key: ZYRRUPPHYCKUNL-UHFFFAOYSA-N
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Description

2-(7-Methoxynaphthalen-1-YL)-5,5-dimethyl-1,3,2-dioxaborinane is a chemical compound known for its unique structure and properties It features a naphthalene ring substituted with a methoxy group at the 7th position and a dioxaborinane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(7-Methoxynaphthalen-1-YL)-5,5-dimethyl-1,3,2-dioxaborinane typically involves the reaction of 7-methoxynaphthalene with appropriate boron-containing reagents under controlled conditions. One common method includes the use of boronic acids or boronate esters in the presence of catalysts such as palladium or nickel. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, and temperatures ranging from room temperature to 100°C .

Industrial Production Methods

Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

2-(7-Methoxynaphthalen-1-YL)-5,5-dimethyl-1,3,2-dioxaborinane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form corresponding naphthoquinones.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the compound into its corresponding alcohols.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include naphthoquinones, alcohols, and various substituted naphthalenes, depending on the specific reagents and conditions used .

Scientific Research Applications

2-(7-Methoxynaphthalen-1-YL)-5,5-dimethyl-1,3,2-dioxaborinane has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(7-Methoxynaphthalen-1-YL)-5,5-dimethyl-1,3,2-dioxaborinane involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to metal ions or proteins, thereby modulating their activity. In biological systems, it may interact with enzymes or receptors, influencing cellular processes such as signal transduction and gene expression .

Comparison with Similar Compounds

Similar Compounds

  • 2-(7-Methoxynaphthalen-1-yl)ethanamine
  • 2-(7-Methoxynaphthalen-1-yl)acetonitrile
  • 2-(7-Methoxynaphthalen-1-yl)acetamide

Uniqueness

Compared to similar compounds, 2-(7-Methoxynaphthalen-1-YL)-5,5-dimethyl-1,3,2-dioxaborinane is unique due to the presence of the dioxaborinane ring, which imparts distinct chemical reactivity and stability. This structural feature enhances its utility in various synthetic and research applications, making it a valuable compound in the field of organic chemistry .

Properties

IUPAC Name

2-(7-methoxynaphthalen-1-yl)-5,5-dimethyl-1,3,2-dioxaborinane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19BO3/c1-16(2)10-19-17(20-11-16)15-6-4-5-12-7-8-13(18-3)9-14(12)15/h4-9H,10-11H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYRRUPPHYCKUNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OCC(CO1)(C)C)C2=C3C=C(C=CC3=CC=C2)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19BO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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